Product packaging for Benzyl[1-(thiophen-2-yl)ethyl]amine(Cat. No.:CAS No. 1019534-84-9)

Benzyl[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B1438260
CAS No.: 1019534-84-9
M. Wt: 217.33 g/mol
InChI Key: QUUMHQDUGIQJST-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Substituted Amine Chemistry

The development of methods for synthesizing substituted amines has been a cornerstone of organic chemistry for over a century. Early methods often involved the direct alkylation of ammonia (B1221849), a process notoriously difficult to control and often resulting in mixtures of primary, secondary, and tertiary amines. nih.gov A significant breakthrough came with the Gabriel synthesis, introduced in 1887, which provided a more controlled route to primary amines.

The 20th century witnessed the advent of more sophisticated and versatile methods, including reductive amination. This powerful technique, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, has become a workhorse for the formation of C-N bonds. nih.gov The development of a wide array of reducing agents, from catalytic hydrogenation to milder reagents like sodium borohydride (B1222165) and its derivatives, has greatly expanded the scope and applicability of this reaction. nih.gov The synthesis of chiral amines, a critical aspect of medicinal chemistry and materials science, has also seen remarkable progress, with the development of chiral resolving agents and asymmetric synthetic methods.

The Significance of Thiophene (B33073) and Benzyl (B1604629) Moieties in Organic Synthesis

The structure of Benzyl[1-(thiophen-2-yl)ethyl]amine is a composite of two highly significant chemical entities: the thiophene ring and the benzyl group.

Thiophene , a sulfur-containing heterocyclic compound, is a vital building block in the synthesis of a wide array of organic molecules. Its aromatic character and unique electronic properties make it a key component in many pharmaceuticals, agrochemicals, and materials. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, and the thiophene nucleus is present in numerous marketed drugs. The ability of the thiophene ring to participate in various chemical transformations, including cross-coupling and C-H activation reactions, further underscores its importance in constructing complex molecular architectures.

The benzyl group , consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, is another fundamental component in organic synthesis. It is widely used as a protecting group for alcohols and amines due to its relative stability under many reaction conditions and its susceptibility to removal under specific, often mild, cleavage conditions. nih.gov The benzylic position, the carbon atom adjacent to the benzene ring, exhibits enhanced reactivity, making it a key site for functionalization. This reactivity stems from the ability of the aromatic ring to stabilize radicals, carbocations, and carbanions at the benzylic position through resonance. Benzylamines, in particular, are important intermediates and are found in a variety of biologically active compounds.

Positioning this compound within the Landscape of Advanced Chemical Compounds

This compound sits (B43327) at the intersection of several important classes of chemical compounds. As a secondary amine, it possesses a reactive N-H bond that allows for further functionalization. Its structure incorporates both an aromatic and a heteroaromatic ring system, a common feature in many advanced materials and pharmacologically active molecules.

The presence of a chiral center at the carbon atom attached to both the thiophene ring and the nitrogen atom means that this compound can exist as a pair of enantiomers. This chirality is of particular significance, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Chiral amines are widely used as resolving agents to separate racemic mixtures of chiral acids. Given its structure, this compound has the potential to be a valuable tool in this regard.

The combination of the electron-rich thiophene ring and the benzyl group also suggests its potential use as a ligand in coordination chemistry and catalysis. The nitrogen and sulfur atoms can act as coordination sites for metal ions, leading to the formation of novel metal complexes with potential catalytic applications.

Overview of Key Academic Research Themes Pertaining to this compound

While specific research focused solely on this compound is still emerging, its structure aligns with several key themes in contemporary chemical research.

Synthesis and Methodology: A primary research theme is the development of efficient and stereoselective methods for its synthesis. Reductive amination of 1-(thiophen-2-yl)ethanone with benzylamine (B48309) stands as a logical and widely applicable synthetic route. nih.gov Research in this area would likely focus on optimizing reaction conditions, exploring different reducing agents, and developing catalytic asymmetric methods to access the individual enantiomers with high purity.

Chiral Resolution: A significant area of investigation is the application of enantiomerically pure this compound as a chiral resolving agent. Research would involve testing its efficacy in separating racemic mixtures of various chiral carboxylic acids through the formation and fractional crystallization of diastereomeric salts. Studies have shown that modifying the structure of the resolving agent, for instance by introducing a benzyl group to 1-phenylethylamine, can significantly enhance chiral discrimination.

Medicinal Chemistry: The structural motifs present in this compound are prevalent in many biologically active compounds. The thiophene moiety is a well-known pharmacophore, and N-benzyl groups are often found in compounds targeting various receptors and enzymes. Therefore, research into the potential biological activities of this compound and its derivatives is a logical avenue of exploration. For example, derivatives of N-benzyl phenethylamines have been investigated as agonists for serotonin (B10506) receptors. nih.gov

Ligand Development for Catalysis: The design and synthesis of novel ligands for transition metal catalysis is a vibrant area of research. The nitrogen and sulfur atoms in this compound make it a potential bidentate ligand. Research in this area would involve the synthesis of metal complexes of this amine and the evaluation of their catalytic activity in various organic transformations, such as cross-coupling reactions or asymmetric hydrogenations.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NS B1438260 Benzyl[1-(thiophen-2-yl)ethyl]amine CAS No. 1019534-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUMHQDUGIQJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Elucidation of Benzyl 1 Thiophen 2 Yl Ethyl Amine

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups within Benzyl[1-(thiophen-2-yl)ethyl]amine by analyzing the vibrations of its constituent bonds. The presence of a secondary amine is a key feature of this molecule. Secondary amines (R₂NH) are characterized by a single, weak N-H stretching absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is a distinguishing feature from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comwpmucdn.com

The FT-IR spectrum also reveals C-H stretching vibrations. Aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed around 3000-2800 cm⁻¹. rockymountainlabs.comyoutube.com The C-N stretching vibration for an aliphatic amine is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com Additionally, a significant, broad band resulting from the N-H wag is characteristic of primary and secondary amines and is typically observed between 910-665 cm⁻¹. orgchemboulder.com

Functional GroupCharacteristic Absorption (cm⁻¹)
Secondary Amine (N-H Stretch)3350-3310 (weak, single band) orgchemboulder.com
Aromatic C-H Stretch3100-3000 youtube.com
Aliphatic C-H Stretch3000-2800 rockymountainlabs.com
C-N Stretch (Aliphatic)1250–1020 orgchemboulder.com
N-H Wag910-665 (strong, broad) orgchemboulder.com

Characteristic Vibrational Modes of Thiophene (B33073), Benzyl (B1604629), and Amine Moieties

The vibrational spectrum of this compound is a composite of the characteristic modes of its three main structural components: the thiophene ring, the benzyl group, and the secondary amine.

Thiophene Moiety: The thiophene ring has several characteristic vibrational modes. The aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ region. iosrjournals.org The ring stretching vibrations, which are sensitive to substitution, generally occur in the 1600-1350 cm⁻¹ range. iosrjournals.org For 2-substituted thiophenes, specific bands are observed at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-H in-plane bending vibrations appear between 1300-1000 cm⁻¹, and the C-H out-of-plane bending vibrations are in the 1000-750 cm⁻¹ range. primescholars.com C-S stretching modes have been identified between 710 and 687 cm⁻¹. iosrjournals.org

Benzyl Moiety: The benzyl group, consisting of a benzene (B151609) ring attached to a CH₂ group, also contributes distinct vibrational bands. wikipedia.org The aromatic C-H stretching vibrations are observed in the 3100-3030 cm⁻¹ region. amazonaws.com The characteristic C=C in-plane stretching vibrations of the benzene ring typically produce four bands around 1600, 1585, 1500, and 1450 cm⁻¹. amazonaws.compressbooks.pub The CH₂ group exhibits its own set of vibrations, including symmetric and asymmetric stretching, scissoring, rocking, wagging, and twisting modes. amazonaws.com

Amine Moiety: As a secondary amine, the key vibrational mode is the N-H stretch, which appears as a single, weak band between 3350-3310 cm⁻¹. orgchemboulder.com Another important feature is the N-H wag, a strong and broad absorption found in the 910-665 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of the aliphatic amine portion of the molecule is expected to absorb in the 1250–1020 cm⁻¹ range. orgchemboulder.com

MoietyVibrational ModeWavenumber (cm⁻¹)
Thiophene Aromatic C-H Stretch3100-3000 iosrjournals.org
Ring Stretch1600-1350 iosrjournals.org
C-H In-plane Bend1300-1000 primescholars.com
C-H Out-of-plane Bend1000-750 primescholars.com
C-S Stretch710-687 iosrjournals.org
Benzyl Aromatic C-H Stretch3100-3030 amazonaws.com
C=C Ring Stretch~1600, ~1585, ~1500, ~1450 amazonaws.compressbooks.pub
Amine N-H Stretch (secondary)3350-3310 orgchemboulder.com
N-H Wag910-665 orgchemboulder.com
C-N Stretch (aliphatic)1250–1020 orgchemboulder.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Derivatives

For example, the crystal structure of a related compound, Benzyl N-[1-(thiophen-2-yl)ethylidene)]hydrazinecarbodithioate, shows that the dithiocarbazate plane forms dihedral angles of 9.14 (6)° and 85.40 (8)° with the thiophenemethyleneamine and benzyl fragments, respectively. researchgate.net In another thiophene derivative, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, the two benzene rings are nearly perpendicular to each other, and they form dihedral angles of 59.15 (9)° and 66.61 (9)° with the thiophene ring plane. nih.gov In the crystal structure of 3-benzyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, the thienylethenyl substituent occupies an axial position. nih.gov

These examples demonstrate that the relative orientations of the thiophene and benzyl rings in this compound will be influenced by steric and electronic factors, as well as the packing forces within the crystal lattice. Hydrogen bonding involving the secondary amine is also expected to play a significant role in the crystal packing. vensel.org

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehydeMonoclinicP2₁/cBenzene rings nearly perpendicular; weak C—H⋯O hydrogen bonds. nih.gov nih.gov
Thiophenyl-2-methylidene-2-aminophenolOrthorhombicPbcaTwo independent molecules in the asymmetric unit with strong hydrogen bonds. researchgate.net researchgate.net
Benzyl N-[1-(thiophen-2-yl)ethylidene)]hydrazinecarbodithioateDithiocarbazate plane makes dihedral angles of 9.14 (6)° and 85.40 (8)° with thiophene and benzyl parts. researchgate.net researchgate.net
3-benzyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-oneIsostructural with its furan (B31954) analog; forms hydrogen-bonded helical chains. nih.gov nih.gov

Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles

The three-dimensional arrangement of this compound is defined by the spatial relationship between the benzyl, thiophene, and ethylamine (B1201723) fragments. While a specific single-crystal X-ray structure for the title compound is not publicly available, data from closely related structures, such as (E)-Benzyl(1-phenylethylidene)amine and various thiophene-containing molecules, provide a strong basis for understanding its conformational properties. nih.govnih.govresearchgate.net

Bond lengths and angles are anticipated to conform to standard values for sp² and sp³ hybridized atoms found in similar fragments. The C-S bonds within the thiophene ring and the C-C bonds of the benzene ring will exhibit lengths characteristic of their aromatic nature. The bond angles around the nitrogen atom would indicate its hybridization state, which is typically sp³ in such amines, leading to a trigonal pyramidal geometry. nih.govresearchgate.net

Table 1: Predicted Bond Lengths and Angles for this compound This table is generated based on data from analogous reported crystal structures.

ParameterAtom Pair/TripletPredicted Value (Å or °)Reference Fragment
Bond Length C=N (imine analog)~1.292 Å(E)-Benzyl(1-phenylethylidene)amine researchgate.net
N–C (amine)~1.450 - 1.483 ÅThiophene Sulfonamide Derivative nih.gov
C–S (thiophene)~1.710 - 1.720 ÅThiophene Derivatives
C–C (aromatic)~1.390 ÅBenzene Ring
Bond Angle C–N–C~118.12 °Thiophene Schiff Base researchgate.net
S–C–C (thiophene)~112.0 °Thiophene Ring
C–C–C (benzene)~120.0 °Benzene Ring

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of a molecule is stabilized by a network of intermolecular forces that dictate how individual molecules pack together. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom itself and the π-systems of the aromatic rings can act as acceptors.

The interplay of these forces typically results in a densely packed, repeating three-dimensional lattice. The specific packing motif, whether it be a herringbone, layered, or more complex network, depends on the subtle balance of these interactions, which work to maximize attractive forces and minimize repulsion, thereby stabilizing the crystal. nih.govresearchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the analysis of this compound, enabling the assessment of its chemical purity and the quantification of its enantiomeric composition.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for the qualitative analysis of this compound. It is frequently employed to monitor the progress of a chemical reaction or to get a preliminary indication of a sample's purity. rsc.org The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and a mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Table 2: Example TLC Conditions for Amine Compounds This table presents typical conditions used for analyzing amine compounds by TLC.

Stationary PhaseMobile Phase (v/v)Typical Rf Value
Silica Gel 60 F254Dichloromethane:Methanol (B129727) (99:1)0.48 rsc.org
Silica Gel 60 F254Dichloromethane:Methanol (90:10)0.31 (for benzylamine) rsc.org
Silica Gel 60 F254Pentane:Ethyl Acetate (90:10)0.11 - 0.42 rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purity assessment and, critically, for the chiral separation of the enantiomers of this compound. researchgate.net Due to the compound's chiral center, its enantiomers will have identical properties in a non-chiral environment but can be separated using a chiral stationary phase (CSP). sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, can be fine-tuned to optimize the separation. rsc.org The addition of small amounts of an amine, such as diethylamine, can improve peak shape and resolution for basic compounds. researchgate.net

Table 3: Illustrative Chiral HPLC Method for Amine Separation This table outlines a representative method for the enantiomeric separation of a chiral amine.

ParameterCondition
Column Chiralcel OD-H (Amylose derivative) rsc.org
Mobile Phase Hexane:Isopropanol (93:7) rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 254 nm rsc.org
Temperature 30 °C rsc.org
Expected Outcome Baseline separation of (R) and (S) enantiomers with distinct retention times (e.g., tR(major) and tR(minor)). rsc.org

Supercritical Fluid Chromatography (SFC) for Enantiomeric Ratio

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase. fagg.be For the enantiomeric analysis of amines, SFC coupled with polysaccharide-based chiral stationary phases is highly effective.

In a typical SFC method, supercritical CO₂ is used with a small amount of a polar organic modifier, such as methanol. fagg.be The modifier helps to improve analyte solubility and modulate its interaction with the stationary phase. Additives, such as acids or bases, can be introduced to the modifier to enhance selectivity and improve peak shape by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. fagg.be This technique provides rapid and efficient separation of enantiomers, making it well-suited for high-throughput analysis of chiral compounds like this compound.

Table 4: Representative SFC Conditions for Chiral Amine Separation This table details typical parameters for an SFC-based enantiomeric separation.

ParameterCondition
Column Polysaccharide-based CSP (e.g., Whelk-O1, Chiralpak) fagg.be
Mobile Phase Supercritical CO₂ / Methanol (gradient or isocratic)
Additive Basic (e.g., diethylamine) or Acidic (e.g., trifluoroacetic acid) fagg.be
Back Pressure 100 - 150 bar
Temperature 35 - 40 °C
Detection UV or Mass Spectrometry (MS)

Computational Chemistry and Theoretical Investigations of Benzyl 1 Thiophen 2 Yl Ethyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Benzyl[1-(thiophen-2-yl)ethyl]amine, DFT calculations were performed to elucidate its geometry, vibrational modes, and NMR spectra. These theoretical findings are often compared with experimental data to validate the computational models.

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical reactivity and physical properties. The geometry of this compound was optimized using DFT methods, typically with the B3LYP functional and a 6-311++G(d,p) basis set, to find the most stable conformation. researchgate.net The process of geometry optimization involves finding the minimum energy structure on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for a Related Thiophene (B33073) Derivative

Parameter Bond Length (Å) / Bond Angle (°)
C=N 1.292 (2)
N1—C9—C10—C11 (Torsion Angle) 8.5 (3)

Data adapted from studies on structurally similar imines. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT can predict these spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.

The vibrational assignments are made by analyzing the potential energy distribution (PED). For molecules containing a thiophene ring, characteristic C-H, C=C, and C-S stretching and bending vibrations are expected. The benzyl (B1604629) group will exhibit its own set of characteristic aromatic C-H and C-C vibrations. The N-H stretching vibration of the amine group is typically observed in the range of 3300-3500 cm⁻¹. nih.gov In a study of a related triazole-thione compound, the N-H stretching vibration was observed at 3235 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Similar Amine Compounds

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3450 3486 (FT-IR), 3481 (FT-Raman)
Aromatic C-H Stretch 3046-2911 3086-2881 (FT-IR), 3030-2893 (FT-Raman)
C-N Stretch 1452-1418 1454 (FT-IR), 1468 (FT-Raman)

Data is based on studies of compounds with similar functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov

The calculated chemical shifts are then compared to experimental values. The protons on the thiophene ring, the benzyl group, the ethyl chain, and the amine group of this compound are all expected to have distinct chemical shifts. The ¹³C NMR spectrum will similarly show unique signals for each carbon atom in a different chemical environment. Theoretical predictions can aid in the assignment of complex spectra and can be used to distinguish between different isomers or conformers. Studies on related compounds have shown good agreement between theoretical and experimental NMR data. researchgate.net

Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Structurally Related Compound

Atom Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic Protons Varies Varies
Amine Proton Varies Varies
Thiophene Protons Varies Varies
Benzyl Protons Varies Varies
Aromatic Carbons Varies Varies
Thiophene Carbons Varies Varies

Specific values for this compound are not available in the provided results, but studies on similar compounds show good correlation. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as its ability to donate or accept electrons, are fundamental to its reactivity. Computational methods can provide detailed information about the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. espublisher.com

For this compound, the HOMO is expected to be localized on the electron-rich thiophene and benzyl rings, as well as the nitrogen atom of the amine group. The LUMO is likely to be distributed over the aromatic systems. A small HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Table 4: Calculated Frontier Molecular Orbital Energies (eV) for a Similar Thiophene Derivative

Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 3.5 to 4.5

These values are typical for related organic molecules and provide an estimate for this compound. espublisher.com

The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from occupied to unoccupied orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net

The calculated UV-Vis spectrum for this compound would be expected to show absorptions corresponding to π-π* transitions within the thiophene and benzyl rings. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions. In related molecules, TD-DFT calculations have successfully predicted the experimental findings. researchgate.net

Table 5: Calculated Electronic Absorption Wavelengths (λmax), Oscillator Strengths (f), and Main Transitions for a Related Compound

Calculated λmax (nm) Oscillator Strength (f) Main Transition
~260 > 0.1 HOMO -> LUMO (π-π*)
~220 > 0.1 HOMO-1 -> LUMO (π-π*)

Data is based on TD-DFT calculations for similar aromatic amines. espublisher.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the intuitive chemical language of Lewis structures, lone pairs, and bonds. wisc.eduq-chem.com It localizes the electron density into orbitals that are highly transferable between different molecular systems, providing a clear picture of bonding patterns and intramolecular interactions. wisc.eduwisc.edu A key feature of NBO analysis is its ability to quantify delocalization effects, or charge transfer, from filled "donor" orbitals to empty "acceptor" orbitals. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). researchgate.net

For this compound, NBO analysis would reveal significant intramolecular interactions that contribute to its conformational stability. The primary donor orbitals are the lone pairs on the nitrogen (n_N) and sulfur (n_S) atoms. The primary acceptor orbitals are the antibonding orbitals (σ*) associated with adjacent bonds.

Key interactions would include:

n_N → σ C-H/C-C:* Charge delocalization from the nitrogen lone pair into neighboring anti-bonding orbitals, which stabilizes the molecule.

n_S → σ C-C/C-S:* Delocalization from the sulfur lone pairs in the thiophene ring into adjacent antibonding orbitals within the ring.

π → π : Interactions between the filled π orbitals of the phenyl and thiophene rings and their corresponding empty π antibonding orbitals, indicating electron delocalization across the aromatic systems.

These interactions can be quantified to understand the electronic landscape of the molecule.

Table 1: Hypothetical NBO Second-Order Perturbation Analysis (E(2)) for Key Intramolecular Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)σ(C-H)~2-5Hyperconjugation
n(S)π(C=C) of thiophene~15-20Resonance/Conjugation
π(C=C) phenylπ(C=C) thiophene~1-3Inter-ring conjugation
π(C=C) thiopheneσ(C-N)~0.5-2Hyperconjugation

Note: This table is illustrative, based on typical values for similar functional groups. Actual values require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.delibretexts.org The MEP is mapped onto a constant electron density surface, with different colors indicating varying electrostatic potential values. researchgate.net Typically, red signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. libretexts.orgresearchgate.net

In an MEP map of this compound, distinct regions of charge concentration would be visible:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the nitrogen atom due to its lone pair of electrons. The sulfur atom and the π-system of the thiophene ring would also exhibit significant negative potential, making these areas susceptible to interaction with protons or other electrophiles. uni-muenchen.deresearchgate.net

Positive Potential (Blue): The most positive potential would be located on the hydrogen atom of the secondary amine (N-H). The hydrogen atoms attached to the aromatic rings would also show a positive potential, albeit to a lesser extent. These sites represent potential locations for nucleophilic attack. researchgate.net

Neutral Regions (Green): The carbon framework of the benzyl and ethyl groups would likely be in the neutral potential range.

This visual representation of charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of reaction. scispace.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides indispensable insights into reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Characterization in Synthetic Pathways

A common synthetic route to N-benzylamines is the reductive amination of a ketone with an amine. google.com For this compound, this would involve the reaction of 1-(thiophen-2-yl)ethan-1-one with benzylamine (B48309) to form an intermediate imine, followed by reduction.

Computational chemistry can be used to model this entire reaction pathway. By calculating the potential energy surface, researchers can identify the structures and energies of the reactants, intermediates, transition states, and products. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (ΔG‡) of the reaction step. A lower activation energy implies a faster reaction rate. For the synthesis of this compound, computational studies would characterize the transition states for both the imine formation and the subsequent hydride reduction step, providing a detailed kinetic profile of the synthesis.

Investigation of Dynamic Kinetic Asymmetric Transformations

This compound is a chiral molecule. Its enantioselective synthesis can be achieved through a dynamic kinetic resolution (DKR) process. DKR is a powerful strategy that combines the rapid, reversible racemization of a starting material with a slower, irreversible kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com

Computational modeling is instrumental in understanding and optimizing these transformations. For instance, in an organocatalyzed DKR, a chiral catalyst (such as a thiourea-based catalyst) forms diastereomeric complexes with the racemic substrate. mdpi.com These complexes proceed through two different transition states to form the R and S products. Computational studies can calculate the energies of these diastereomeric transition states. The difference in their activation energies (ΔΔG‡) dictates the enantiomeric excess (ee) of the product. By modeling the interactions between the catalyst and the substrate at the transition state, researchers can understand the origins of stereoselectivity and rationally design more effective catalysts. mdpi.com

Solvation Effects and Thermodynamic Considerations

The solvent plays a crucial role in chemical reactions and molecular stability. Computational methods can account for these effects and predict thermodynamic properties in solution.

Calculation of Solvation Free Energies

These energies can be calculated using various computational models, such as implicit continuum models (where the solvent is treated as a continuous medium with a specific dielectric constant) or explicit solvent models (where individual solvent molecules are included in the simulation). nih.govtemple.edu For this compound, ΔG_solv would be calculated in various solvents to predict its solubility and thermodynamic stability. It is expected that the solvation would be more favorable in polar protic solvents like methanol (B129727) or water due to the potential for hydrogen bonding with the amine group, compared to nonpolar solvents like toluene (B28343).

Table 2: Illustrative Solvation Free Energies (ΔG_solv) of this compound in Different Solvents

SolventDielectric Constant (ε)ΔG_solv (kcal/mol)
Toluene2.4-5.2
Acetonitrile37.5-8.9
Methanol32.7-10.5
Water78.4-11.3

Note: This table is illustrative and presents expected trends. The values are hypothetical and based on general principles for similar amines. temple.edu

Assessment of Thermodynamic Functions for this compound Currently Unavailable in Publicly Accessible Research

A thorough search of publicly available scientific literature and chemical databases has revealed no specific computational studies detailing the thermodynamic functions of the compound this compound. Consequently, data regarding its theoretically calculated thermodynamic properties, such as standard enthalpy (H), entropy (S), and Gibbs free energy (G), are not available at this time.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a standard approach for predicting the thermodynamic properties of molecules. These theoretical investigations provide valuable insights into the stability, reactivity, and potential behavior of chemical compounds under various conditions. The process typically involves optimizing the molecular geometry and then performing frequency calculations to derive the thermodynamic functions at different temperatures.

However, for this compound, no published research containing these specific calculations could be located. While information for other related heterocyclic amines exists, direct extrapolation of their thermodynamic data to this compound would be scientifically inaccurate due to differences in molecular structure, bonding, and conformational possibilities.

The generation of a data table for the thermodynamic functions of this specific compound is therefore not possible without original, peer-reviewed research data.

Chemical Reactivity and Derivatization Pathways of Benzyl 1 Thiophen 2 Yl Ethyl Amine

Modifications at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.

Acylation, Sulfonylation, and Carbonylation Reactions

The secondary amine of Benzyl[1-(thiophen-2-yl)ethyl]amine can readily undergo nucleophilic acyl substitution with acylating agents such as acyl chlorides, acid anhydrides, and esters to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are notable for their chemical stability. Carbonylation reactions, introducing a carbonyl group, can also be achieved using appropriate reagents.

These reactions typically proceed in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated and N-sulfonylated derivatives often exhibit significantly different physicochemical properties compared to the parent amine. For instance, the formation of an amide or sulfonamide removes the basic character of the nitrogen atom. The sulfonyl group, being strongly electron-withdrawing, can also influence the reactivity of the rest of the molecule. wikipedia.org

Table 1: Representative Acylation, Sulfonylation, and Carbonylation Reactions

Reaction Type Reagent/Electrophile Product Class
Acylation Acetyl chloride N-acetyl amide
Acylation Benzoic anhydride N-benzoyl amide
Sulfonylation Benzenesulfonyl chloride N-benzenesulfonyl sulfonamide
Sulfonylation Methanesulfonyl chloride N-methanesulfonyl sulfonamide
Carbonylation Ethyl chloroformate N-ethoxycarbonyl carbamate

Formation of Imines and Schiff Bases

The reaction of secondary amines with aldehydes or ketones leads to the formation of iminium salts, which are cationic analogs of imines (also known as Schiff bases). thieme-connect.dewikipedia.org This acid-catalyzed condensation reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. wikipedia.orgacs.org The resulting iminium cation is a potent electrophile and serves as a valuable intermediate in various carbon-carbon bond-forming reactions. thieme-connect.de

The formation of an iminium salt from this compound and a carbonyl compound, such as benzaldehyde (B42025), would proceed via a carbinolamine intermediate, which then eliminates water under acidic conditions to yield the corresponding iminium species. wikipedia.org This reversible process is a cornerstone of "iminium catalysis" in organic synthesis. wikipedia.org

Table 2: Formation of Iminium Salts

Carbonyl Compound Reagent/Conditions Product Type
Acetone H⁺ catalyst N,N-disubstituted propan-2-iminium salt
Benzaldehyde H⁺ catalyst, water removal N-benzyl-N-[1-(thiophen-2-yl)ethyl]-(phenyl)methaniminium salt
Cyclohexanone H⁺ catalyst N-benzyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-iminium salt

Quaternization Reactions

As a secondary amine, this compound can be alkylated to form a tertiary amine, which can be further alkylated to yield a quaternary ammonium (B1175870) salt. This exhaustive alkylation, known as the Menschutkin reaction, typically involves reacting the amine with an alkyl halide. The reaction of this compound with an alkylating agent like methyl iodide would first yield the tertiary amine, N-benzyl-N-methyl-1-(thiophen-2-yl)ethanamine. A second equivalent of the alkylating agent would then lead to the formation of the quaternary ammonium salt, N-benzyl-N,N-dimethyl-1-(thiophen-2-yl)ethan-1-aminium iodide. researchgate.netresearchgate.net

The formation of quaternary ammonium salts results in a permanent positive charge on the nitrogen atom, which significantly alters the molecule's solubility and biological properties. The efficiency of quaternization can depend on the steric hindrance around the amine and the reactivity of the alkylating agent. researchgate.net

Table 3: Quaternization Reactions

Alkylating Agent Intermediate Product Final Product (Quaternary Salt)
Methyl iodide (CH₃I) N-benzyl-N-methyl-1-(thiophen-2-yl)ethanamine N-benzyl-N,N-dimethyl-1-(thiophen-2-yl)ethan-1-aminium iodide
Ethyl bromide (CH₃CH₂Br) N-benzyl-N-ethyl-1-(thiophen-2-yl)ethanamine N-benzyl-N,N-diethyl-1-(thiophen-2-yl)ethan-1-aminium bromide
Benzyl (B1604629) chloride (BnCl) N,N-dibenzyl-1-(thiophen-2-yl)ethanamine N,N,N-tribenzyl-1-(thiophen-2-yl)ethan-1-aminium chloride

Functionalization of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituent at the C2 position.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.comwikipedia.org Substitution on a 2-substituted thiophene preferentially occurs at the C5 position, as the intermediate carbocation is most effectively stabilized by the sulfur atom's lone pairs. The 1-(benzylamino)ethyl group at the C2 position is an activating, ortho-, para-director, further favoring substitution at the C5 (para) and C3 (ortho) positions. libretexts.org Steric hindrance may influence the ratio of C5 to C3 substitution.

Halogenation : Reactions with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce bromine or chlorine atoms, respectively, onto the thiophene ring, primarily at the C5 position. jcu.edu.auresearchgate.net The regioselectivity of these reactions is often very high. youtube.comreddit.com

Nitration : Nitration can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride, to avoid oxidation and polymerization of the reactive thiophene ring. google.comyoutube.comorgsyn.org The primary product expected is the 5-nitro derivative.

Table 4: Electrophilic Aromatic Substitution of the Thiophene Moiety

Reaction Type Reagent/Conditions Major Product
Bromination N-Bromosuccinimide (NBS), CCl₄ Benzyl[1-(5-bromothiophen-2-yl)ethyl]amine
Chlorination Sulfuryl chloride (SO₂Cl₂), ether Benzyl[1-(5-chlorothiophen-2-yl)ethyl]amine
Nitration HNO₃, Acetic Anhydride Benzyl[1-(5-nitrothiophen-2-yl)ethyl]amine
Friedel-Crafts Acylation Acetyl chloride, SnCl₄ Benzyl{1-[5-(acetyl)thiophen-2-yl]ethyl}amine

Lithiation and Subsequent Electrophilic Quenching Reactions

The protons on the thiophene ring are acidic and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium). For 2-substituted thiophenes, deprotonation (lithiation) occurs most readily at the C5 position due to the electronic influence of the sulfur atom. jcu.edu.au The resulting thienyllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups. rsc.org

Alternatively, the secondary amine in the side chain could act as a directed metalation group (DMG), potentially directing the lithiation to the C3 position (ortho to the substituent). wikipedia.orgbaranlab.orgorganic-chemistry.org However, direct deprotonation at C5 is generally the favored pathway for thiophenes unless C5 is blocked. The reaction of the lithiated intermediate with an electrophile, such as carbon dioxide, followed by an acidic workup, would yield the corresponding carboxylic acid.

Table 5: Lithiation and Electrophilic Quenching

Electrophile Reagent Sequence Final Product
Carbon Dioxide (CO₂) 1. n-BuLi, THF, -78 °C; 2. CO₂(s); 3. H₃O⁺ 5-{1-[Benzyl(methyl)amino]ethyl}thiophene-2-carboxylic acid
N,N-Dimethylformamide (DMF) 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ 5-{1-[Benzyl(methyl)amino]ethyl}thiophene-2-carbaldehyde
Trimethylsilyl chloride (TMSCl) 1. n-BuLi, THF, -78 °C; 2. TMSCl Benzyl({1-[5-(trimethylsilyl)thiophen-2-yl]ethyl})amine
Methyl iodide (CH₃I) 1. n-BuLi, THF, -78 °C; 2. CH₃I Benzyl[1-(5-methylthiophen-2-yl)ethyl]amine

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. The thiophene ring of this compound, if functionalized with a halide (e.g., bromine or iodine), could potentially couple with various aryl or vinyl boronic acids. nih.govnih.govrsc.org Conversely, converting the thiophene moiety into a boronic acid or ester would allow it to react with aryl or vinyl halides. The benzyl group is less commonly functionalized for Suzuki coupling compared to aryl systems. nih.gov

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.org A halogenated derivative of the thiophene ring on this compound would be a suitable substrate for coupling with various terminal alkynes. rsc.orglibretexts.org This would enable the introduction of an alkynyl substituent onto the thiophene core.

Negishi Coupling: This reaction couples an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org Similar to the other coupling reactions, a halogenated thiophene derivative of the title compound could react with organozinc reagents. wikipedia.orgrsc.org The Negishi coupling is known for its high functional group tolerance, which might be advantageous given the presence of the secondary amine. wikipedia.orgacs.org

For all these reactions, the secondary amine group (N-H) could potentially interfere by coordinating to the metal catalyst. Therefore, N-protection (e.g., as a carbamate) might be necessary before carrying out the cross-coupling reaction to ensure higher yields and prevent catalyst deactivation.

Reaction Coupling Partners for a Halogenated Derivative Potential Product Feature
Suzuki-MiyauraAryl/Vinyl Boronic Acids or EstersBiaryl or vinyl-substituted thiophene
SonogashiraTerminal AlkynesAlkynyl-substituted thiophene
NegishiOrganozinc ReagentsAlkyl-, aryl-, or vinyl-substituted thiophene

Transformations at the Benzylic Position

The benzylic carbon—the carbon atom attached to both the nitrogen and the phenyl ring—is a site of enhanced reactivity due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals and cations through resonance. masterorganicchemistry.comchemistrysteps.com

Hydrogenation and Dehydrogenation Reactions

Hydrogenation: The benzyl group is a common protecting group for amines, and its removal is typically achieved through catalytic hydrogenation. This process, known as hydrogenolysis or debenzylation, involves the cleavage of the benzylic C–N bond. nih.govsigmaaldrich.com Subjecting this compound to hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) would likely cleave the benzyl group, yielding 1-(thiophen-2-yl)ethanamine and toluene (B28343). nih.govmdma.ch Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is also an effective method for N-debenzylation. mdma.ch

Dehydrogenation: Secondary amines can undergo dehydrogenation to form imines. The catalytic dehydrogenation of this compound, likely using a transition metal catalyst (e.g., based on cobalt, iridium, or ruthenium), would be expected to yield the corresponding N-benzylidene-1-(thiophen-2-yl)ethanimine. hawaii.edudtu.dk This reaction represents an oxidation of the amine without the addition of an external oxidant, instead releasing hydrogen gas. hawaii.edu

Benzylic Oxidation Reactions

The benzylic C-H bond is susceptible to oxidation. masterorganicchemistry.commdpi.com Strong oxidizing agents like hot potassium permanganate (KMnO₄) can aggressively oxidize alkylbenzenes, typically converting the entire alkyl side chain to a carboxylic acid. masterorganicchemistry.com In the case of this compound, such harsh conditions would likely lead to the cleavage of the benzyl group and oxidation to benzoic acid, along with potential degradation of the thiophene ring.

More controlled oxidation can target the benzylic C-H bond specifically. Oxidation of the benzylic secondary amine can lead to different products depending on the reagents. For instance, metal-free oxidation using hydrogen peroxide (H₂O₂) in solvents like methanol (B129727) or acetonitrile has been shown to convert benzylic secondary amines into nitrones. acs.org Other methods for oxidizing benzylamines can yield imines. acs.org

Nucleophilic Substitution at the Benzylic Carbon

Direct nucleophilic substitution at the benzylic carbon of this compound is not a feasible reaction. The amine moiety is a poor leaving group, and a direct Sₙ1 or Sₙ2 reaction would not proceed. For a nucleophilic substitution to occur at this position, the amine group would first need to be converted into a good leaving group. One hypothetical pathway would involve quaternization of the nitrogen with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This ammonium group would be a much better leaving group, potentially allowing for substitution by a nucleophile, although elimination reactions might compete. Such transformations are conceptually possible but not commonly employed for simple secondary amines.

Coordination Chemistry and Complex Formation

Secondary amines are valuable precursors for synthesizing ligands for metal complexes. The nitrogen atom can act as a donor, or the amine can be derivatized to create more complex chelating ligands.

Synthesis and Structural Characterization of Metal Complexes (e.g., Dithiocarbamate Ligands)

A significant pathway for derivatization involves the conversion of the secondary amine into a dithiocarbamate ligand. Dithiocarbamates are versatile monoanionic, bidentate ligands that form stable complexes with a wide range of transition metals and main group elements. nih.govrsc.orgnih.gov

The synthesis is a two-step process:

Ligand Formation: this compound reacts with carbon disulfide (CS₂) in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding dithiocarbamate salt (e.g., sodium benzyl[1-(thiophen-2-yl)ethyl]dithiocarbamate). nih.govorganic-chemistry.org

Complexation: The resulting dithiocarbamate salt is then reacted with a metal salt (e.g., ZnCl₂, NiCl₂, CuCl₂) in a suitable solvent. The dithiocarbamate anion displaces the counter-ions of the metal salt to form the metal-dithiocarbamate complex. xisdxjxsu.asiamdpi.com The two sulfur atoms of the dithiocarbamate moiety chelate to the metal center. nih.gov

The general reaction scheme is presented in the table below.

Step Description Typical Reagents
1Formation of Dithiocarbamate SaltThis compound, Carbon Disulfide (CS₂), Base (e.g., NaOH, KOH)
2Metal Complex FormationDithiocarbamate Salt from Step 1, Metal Salt (e.g., Pb(NO₃)₂, ZnCl₂, etc.)

The resulting metal complexes often possess distinct geometries (e.g., tetrahedral, square planar, octahedral) depending on the metal ion and its coordination number. xisdxjxsu.asia Structural characterization is typically performed using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy to confirm the coordination of the sulfur atoms to the metal center.

Article Generation Incomplete: Insufficient Scientific Data on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the chemical reactivity, derivatization pathways, ligand binding modes, and coordination geometries of the compound this compound. The initial request for a detailed article on these aspects of the compound cannot be fulfilled at this time due to the absence of peer-reviewed studies, experimental results, or computational analyses directly addressing the coordination chemistry of this specific molecule.

While general principles of thiophene and benzylamine (B48309) reactivity, as well as the coordination behavior of structurally related compounds, are documented, any attempt to extrapolate this information to this compound would be speculative and would not meet the required standards of scientific accuracy and rigor. The generation of a thorough and informative article as per the user's structured outline is contingent on the availability of dedicated research on the subject compound.

Future research into the coordination chemistry of this compound would be necessary to provide the detailed findings required to populate the requested article sections. Such research would need to explore its reactions with various metal precursors, characterize the resulting complexes, and analyze their structural and electronic properties. Without such foundational research, the creation of the requested scientific article is not feasible.

Advanced Non Biomedical Applications of Benzyl 1 Thiophen 2 Yl Ethyl Amine Derivatives

Role as Versatile Building Blocks in Materials Science

The combination of the electron-rich, polymerizable thiophene (B33073) ring and the functionalizable secondary amine makes Benzyl[1-(thiophen-2-yl)ethyl]amine and its derivatives attractive candidates for the development of advanced materials.

Integration into Polymer Architectures

Thiophene-based polymers are a cornerstone of organic electronics, valued for their conductivity, electrochromism, and luminescence. acs.org The thiophene unit in this compound can, in principle, be polymerized through oxidative coupling or other methods to form polythiophene backbones. The presence of the N-benzyl ethylamine (B1201723) side chain could impart unique properties to the resulting polymer, such as improved solubility, enhanced processability, and the introduction of chirality, which is of interest for applications in chiroptical materials.

Furthermore, the secondary amine functionality offers a site for post-polymerization modification or for the creation of novel polymer architectures. For instance, N-benzylamines can react with acrylates to form N-benzylacrylamides, which are valuable monomers for producing polymers with unique thermal and mechanical properties. google.com This suggests that this compound could be a precursor to a variety of functional polymers. Primary benzylamines are recognized as crucial building blocks in the polymer industry. acs.org

Table 1: Representative Thiophene-Based Polymers and Their Properties

Polymer Name Key Properties Potential Applications
Poly(3-hexylthiophene) (P3HT) High charge carrier mobility, good solubility Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs)
Poly(3,4-ethylenedioxythiophene) (PEDOT) High conductivity, optical transparency Hole transport layers in OLEDs and OPVs, antistatic coatings

Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphene)

The functionalization of nanomaterials is critical for their dispersion in various media and for tailoring their electronic and physical properties. Thiophene derivatives have been successfully used to functionalize surfaces and nanomaterials. For example, thiophene dendrimers have demonstrated the ability to self-assemble into nanostructures like nanowires and 2-D crystals on surfaces such as graphite (B72142) and mica. nih.govbeilstein-journals.org

The this compound molecule could be grafted onto the surface of carbon nanotubes or graphene through π-π stacking interactions between the thiophene or benzyl (B1604629) groups and the graphitic surface. The amine group could then be used for further chemical modifications, such as attaching other functional molecules or initiating surface-initiated polymerization.

Contributions to Heterocyclic and Supramolecular Chemistry

The reactivity of the amine group and the potential for non-covalent interactions involving the aromatic rings make this compound a valuable scaffold in both heterocyclic and supramolecular chemistry.

Precursors for Novel Polyheterocyclic Ring Systems

The secondary amine functionality of this compound is a key reactive site for the construction of more complex heterocyclic systems. 2-Aminothiophene derivatives are known precursors for the synthesis of thieno[2,3-d]pyrimidines, which are of interest for their diverse biological activities and material properties. grafiati.com Similarly, N-benzylamines are used in the synthesis of various nitrogen-containing heterocycles, such as dihydroquinazolines. beilstein-journals.org The reaction of this compound with suitable reagents could lead to the formation of novel fused heterocyclic systems containing both thiophene and other ring structures. An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis has been developed to provide access to pharmaceutically relevant chiral N-benzylic heterocycles. nih.gov

Applications in Catalysis

The structural motifs present in this compound are frequently found in ligands for metal-catalyzed reactions, particularly in asymmetric catalysis. The development of chiral ligands based on thiophene derivatives for use in catalytic asymmetric oxidation of sulfides has been an area of active research. koreascience.kr

The chiral center at the ethylamine bridge, combined with the coordinating ability of the thiophene's sulfur atom and the secondary amine's nitrogen atom, makes this compound a potential bidentate ligand for transition metals. Such ligands are highly sought after for enantioselective catalysis. For instance, chiral thiophene-containing amino alcohol ligands have been successfully used in the asymmetric Henry reaction to produce chiral β-hydroxy nitroalkanols with high enantioselectivity. mku.edu.tr

Furthermore, N-benzylamine derivatives are known to be useful in various catalytic systems. For example, they have been used in nickel-catalyzed asymmetric synthesis of α-arylbenzamides. nih.gov The combination of the thiophene and N-benzylamine moieties in a single chiral molecule could lead to novel ligands with unique steric and electronic properties, potentially enabling new catalytic transformations or improving the efficiency and selectivity of existing ones. The catalytic asymmetric functionalization and dearomatization of thiophenes is an area of growing interest. rsc.org

Table 2: Examples of Thiophene and N-Benzylamine Derivatives in Catalysis

Ligand/Catalyst Type Reaction Key Features
Chiral Thiophene-based Amino Alcohols Asymmetric Henry Reaction High enantioselectivity for aliphatic aldehydes
Ni/Bi-oxazoline Complex with N-Benzylic Heterocycles Asymmetric Cross-Coupling Access to chiral N-benzylic heterocycles

Development as Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a continuous endeavor in the pursuit of highly efficient and selective asymmetric catalytic systems. Derivatives of this compound have emerged as a promising class of ligands, primarily owing to the presence of a stereogenic center adjacent to the nitrogen atom and the thiophene ring. This structural motif allows for effective chiral induction when the ligand coordinates to a metal center.

Researchers have explored the synthesis of various derivatives of this compound to fine-tune their catalytic activity. These modifications often involve the introduction of different substituents on the benzyl group or the amine nitrogen, thereby altering the steric and electronic environment around the metal center. The thiophene group itself is a key contributor to the ligand's properties, capable of coordinating to metal centers and influencing the catalytic cycle.

One area of significant interest has been the application of these chiral ligands in transition metal-catalyzed reactions. For instance, rhodium and iridium complexes bearing chiral thiophene-based ligands have been investigated for asymmetric hydrogenation and transfer hydrogenation reactions. dicp.ac.cnchemrxiv.orgrsc.org These processes are fundamental for the synthesis of enantiomerically enriched alcohols and amines, which are valuable building blocks in various chemical industries.

The general approach to utilizing these ligands involves the in situ formation of a catalyst by combining the chiral ligand with a suitable metal precursor. The resulting complex then catalyzes the desired transformation, with the ligand's chirality dictating the stereochemical outcome of the product. The efficiency of these catalytic systems is typically evaluated based on the conversion of the starting material, the yield of the desired product, and, most importantly, the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

While specific data on the performance of this compound itself as a primary ligand is not extensively documented in publicly available research, studies on structurally related thiophene-containing chiral ligands provide valuable insights into their potential. For example, chiral ligands based on 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and successfully employed in copper-catalyzed Friedel-Crafts asymmetric alkylation, achieving moderate to good yields and enantioselectivities. nih.gov

Conclusion and Future Directions in Benzyl 1 Thiophen 2 Yl Ethyl Amine Research

Synthesis of Complex Architectures Incorporating the Amine Scaffold

The utility of Benzyl[1-(thiophen-2-yl)ethyl]amine as a foundational building block for the synthesis of more complex molecular architectures is a promising area for future investigation. Its inherent structural features, including the thiophene (B33073) ring, the chiral center at the ethyl group, and the secondary amine, make it a versatile synthon. Future synthetic endeavors are likely to focus on its incorporation into larger, more intricate molecules with tailored functionalities.

For instance, the amine can serve as a key intermediate in the construction of novel heterocyclic systems and macrocycles. The thiophene moiety can be further functionalized or used as a handle for metal-catalyzed cross-coupling reactions to build extended conjugated systems. Research into the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives has already demonstrated the use of related thiophene-containing amines in creating potent inhibitors for biological targets. acs.org The development of efficient and stereoselective synthetic routes to elaborate the this compound core will be crucial.

Potential Complex Architectures Synthetic Strategy Potential Application Areas
Macrocyclic LigandsRing-closing metathesis, multicomponent reactionsMetal ion sensing, catalysis
Extended π-Conjugated SystemsSuzuki, Stille, or Sonogashira cross-couplingOrganic electronics, photovoltaics
Chiral CatalystsDerivatization of the amine with coordinating groupsAsymmetric synthesis
Biologically Active HybridsCombination with other pharmacophoresMedicinal chemistry

Advancements in Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount for their rational design and application. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential structural information, advanced techniques can offer deeper insights.

Future research will likely involve the application of more sophisticated spectroscopic methods. For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. Chiroptical spectroscopy, including circular dichroism (CD), will be invaluable for probing the stereochemistry and conformational preferences of chiral analogues. Furthermore, techniques like X-ray crystallography will be essential for determining the precise three-dimensional structure of crystalline derivatives, providing a solid basis for structure-property relationship studies. A study on a related compound, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, utilized FT-IR, NMR, and UV spectroscopy in conjunction with theoretical calculations to investigate its spectroscopic properties. nih.gov

Spectroscopic Technique Information Gained Relevance to Research
2D NMR (COSY, HSQC, HMBC)Detailed structural connectivityUnambiguous structure elucidation
Circular Dichroism (CD)Stereochemistry and conformation in solutionUnderstanding chiral properties
X-ray CrystallographyPrecise 3D molecular structure in the solid stateDefinitive structural proof, computational model validation
UV-Vis and Fluorescence SpectroscopyElectronic transitions, photophysical propertiesDevelopment of optical materials and sensors

Refinements in Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational modeling can provide valuable insights into its conformational landscape, electronic structure, and potential interactions with other molecules.

Future research will benefit from the use of high-level quantum chemical calculations, such as Density Functional Theory (DFT), to accurately predict spectroscopic data (NMR, IR), molecular orbitals, and reaction mechanisms. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. nih.gov Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the amine and its complexes in different solvent environments. The combination of experimental results with robust computational models will enable a deeper understanding of structure-property relationships. For instance, theoretical studies on related benzothiophene (B83047) oligomers have successfully revealed distinct electronic structures based on linkage positions. researchgate.net

Computational Method Predicted Properties Impact on Research
Density Functional Theory (DFT)Geometries, energies, vibrational frequencies, NMR shiftsGuidance for synthesis and spectroscopic analysis
Time-Dependent DFT (TD-DFT)Electronic excitation energies, UV-Vis spectraInterpretation of electronic properties
Molecular Dynamics (MD)Conformational dynamics, solvent effectsUnderstanding behavior in solution
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and intermolecular interactionsInsight into non-covalent interactions

Exploration of Novel Non-Biomedical Applications

While the amine scaffold is of interest in medicinal chemistry, its unique electronic and structural features suggest potential for a range of non-biomedical applications. The presence of the electron-rich thiophene ring and the aromatic benzyl (B1604629) group can impart interesting optical and electronic properties.

A promising avenue for future research is the investigation of this compound derivatives as components of organic electronic materials. The thiophene moiety is a well-known building block for conducting polymers and organic semiconductors. By incorporating this amine into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Furthermore, the potential for these compounds to exhibit nonlinear optical (NLO) properties, as suggested for structurally related molecules, warrants investigation for applications in photonics and optoelectronics. nih.gov Another potential application lies in the development of corrosion inhibitors, where the amine functionality and the sulfur atom of the thiophene ring can effectively interact with metal surfaces.

Synergistic Research Opportunities Across Disciplines

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research collaborations. The full potential of this compound and its derivatives can be realized by combining expertise from various scientific fields.

For example, a collaboration between synthetic organic chemists and materials scientists could lead to the development of novel functional materials with tailored electronic or optical properties. Joint efforts between computational chemists and experimentalists can accelerate the discovery of new derivatives with desired properties by using predictive modeling to guide synthetic targets. Furthermore, collaborations with analytical chemists can lead to the development of new sensors and analytical methods based on the unique chemical reactivity of the amine. The intersection of medicinal chemistry and chemical biology will continue to be a fruitful area, exploring the therapeutic potential of new derivatives. acs.org

Collaborating Disciplines Synergistic Research Goal Potential Outcome
Organic Chemistry & Materials ScienceDesign and synthesis of novel functional polymersNew materials for organic electronics
Computational Chemistry & Experimental ChemistryPredictive design of molecules with specific propertiesAccelerated discovery of lead compounds
Analytical Chemistry & Supramolecular ChemistryDevelopment of selective chemosensorsNew tools for environmental or biological sensing
Medicinal Chemistry & Chemical BiologyElucidation of biological mechanisms of actionDevelopment of novel therapeutic agents

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl[1-(thiophen-2-yl)ethyl]amine?

A common approach involves reacting 2-(thiophen-2-yl)ethylamine with benzyl halides (e.g., benzyl chloride) in ethanol under reflux. For example, in the synthesis of analogous dithiocarbamato complexes, benzyl(2-(thiophen-2-yl)ethyl)amine was reacted with carbon disulfide and lead nitrate in ethanol, yielding crystalline products after filtration and slow evaporation . Purification via recrystallization (e.g., using dichloromethane/acetone) is advised to isolate the amine.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, benzyl CH2_2 at δ 3.8–4.2 ppm).
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+ for C13_{13}H15_{15}NS: 218.09).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvent systems are optimal for recrystallizing this amine?

Mixed solvents like dichloromethane/acetone (1:1) or ethanol/water are effective for slow evaporation, yielding high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural data for derivatives of this compound?

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL (for small molecules) to refine hydrogen bonding and torsional angles. For example, in a related dithiocarbazate complex, SHELXL revealed a planar CN2_2S2_2 core with dihedral angles of 7.39° (thienyl ring) and 64.91° (benzyl ring) .
  • Visualization : Mercury CSD 2.0 can analyze packing motifs (e.g., C–H···π interactions) and compare structural similarity to databases .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Ligand-based modeling : Use Schrödinger’s Phase Shape Screening to align the amine’s pharmacophore (thiophene as an aromatic π-donor, benzyl group as a hydrophobic anchor) with cholinesterase targets.
  • Docking studies : Autodock Vina or Glide can simulate binding to acetylcholinesterase (AChE), leveraging the thiophene’s electron-rich region for π-π stacking with Trp86 .

Q. How to design metal complexes of this amine for catalytic or medicinal applications?

  • Coordination chemistry : React the amine with transition metals (e.g., Ni2+^{2+}, Cu2+^{2+}) in ethanol. For example, Pb(NO3_3)2_2 forms bis{benzyl[1-(thiophen-2-yl)ethyl]dithiocarbamato}lead(II), characterized by IR (C=S stretch at 950–1050 cm1^{-1}) and cyclic voltammetry .
  • SAR studies : Compare inhibitory IC50_{50} values against AChE/BChE, using the Mosmann assay (MTT-based cytotoxicity screening) to prioritize non-toxic candidates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of thiophene-containing amines?

  • Receptor-independent vs. receptor-dependent SAR : In carbamate derivatives, receptor-independent models (e.g., QSAR) may overestimate activity due to solvation effects, while molecular dynamics simulations better capture binding entropy. Validate with in vitro assays (e.g., Ellman’s method for AChE inhibition) .
  • Crystallographic vs. DFT geometries : Discrepancies in bond lengths (e.g., C–S in dithiocarbamates) may arise from crystal packing forces. Use Gaussian09 (B3LYP/6-311+G(d,p)) to compare optimized gas-phase structures with experimental data .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for a Related Dithiocarbazate Derivative

ParameterValueSource
Space groupP-1
Dihedral angle (thienyl)7.39°
Hydrogen bondsN–H···S (2.85 Å)
CCDC deposit1405284

Q. Table 2. Inhibitory Activity of Analogous Amine Derivatives

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)Selectivity Index (BChE/AChE)Source
Benzyl ethyl carbamate0.1245.7380
Galanthamine (control)1.8210.45.7

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Feasible Synthetic Routes

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Benzyl[1-(thiophen-2-yl)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.